4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde
Description
Properties
Molecular Formula |
C8H7FO5S |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-formyl-2-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-5H,1H3 |
InChI Key |
QJNLZGYQHOPEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Guaiacol and Glyoxylic Acid
Guaiacol (2-methoxyphenol) reacts with glyoxylic acid in a basic medium to form 3-methoxy-4-hydroxymandelic acid. Sodium hydroxide facilitates the conversion of guaiacol to sodium guaiacolate, which undergoes nucleophilic addition with sodium glyoxylate. The reaction proceeds at 85°C for 6 hours under oxygen pressure (0.45 MPa), yielding the mandelic acid intermediate with 95% purity after extraction with ethyl acetate.
Oxidation and Decarboxylation
The mandelic acid intermediate is decarboxylated using 50% sulfuric acid, followed by oxidation with mesoporous copper oxide (CuO) under optimized conditions (pH 12.5, 85°C, 6 hours). This step eliminates over-oxidation byproducts, such as vanillic acid, through saturation with sodium bicarbonate. The final product, vanillin, is isolated in yields exceeding 90%.
Table 1: Optimization of Vanillin Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reaction Time | 6 hours | 92 |
| pH (Oxidation) | 12.5 | 94 |
| CuO Loading (mol%) | 20 | 95 |
| Temperature (°C) | 85 | 93 |
The introduction of the fluorosulfonyl (-OSO2F) group at the 4-position of vanillin is achieved through electrophilic aromatic substitution or nucleophilic displacement. The most efficient method, reported in DOI:10.1021/acs.orglett.7b03950, employs N-acetyliminosulfur oxyfluoride (AISF) as the fluorosulfonylating agent.
Reaction with AISF
Vanillin (0.4 mmol) reacts with AISF (1.2 equiv) in tetrahydrofuran (THF) at room temperature, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 equiv). The reaction completes within 10 minutes, affording 4-[(fluorosulfonyl)oxy]-3-methoxybenzaldehyde in 97% yield.
$$
\text{Vanillin} + \text{AISF} \xrightarrow{\text{DBU, THF}} \text{4-[(Fluorosulfonyl)oxy]-3-methoxybenzaldehyde}
$$
Mechanistic Insight :
DBU deprotonates the phenolic -OH group, generating a phenoxide ion that attacks the electrophilic sulfur center in AISF. Subsequent elimination of acetanilide yields the fluorosulfonate ester.
Alternative Bases and Solvents
Comparative studies reveal that DBU outperforms carbonate bases (e.g., Cs2CO3, K2CO3) in THF, while dimethyl sulfoxide (DMSO) results in lower yields due to side reactions.
Table 2: Base and Solvent Screening for Fluorosulfonylation
| Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| DBU | THF | 10 | 97 |
| Cs2CO3 | THF | 20 | 90 |
| K2CO3 | DMSO | 60 | 75 |
Purification and Characterization
Chemical Reactions Analysis
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluorides.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Photoredox Catalysis: Radical fluorosulfonylation of alkenes using photoredox catalysis is another notable reaction.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl imidazolium salts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde has found applications in several scientific research areas:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a reactive probe for studying enzyme mechanisms and protein interactions.
Drug Discovery: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde involves its reactivity with various biological molecules. The fluorosulfonyl group acts as an electrophile, reacting with nucleophilic residues in proteins such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify proteins covalently, making it useful for studying enzyme activity and protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Reactivity
Fluorosulfonyloxy vs. Benzyloxy/Ether Groups The fluorosulfonyloxy group (-OSO₂F) in the target compound is a potent leaving group due to its electron-withdrawing nature, making it reactive in nucleophilic substitution or elimination reactions. In contrast, benzyloxy or aryl ether groups (e.g., in ) are more stable and serve as protective groups for alcohols or phenols.
Trifluoromethyl vs. Fluorine Substitutents
- The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)benzaldehyde provides strong electron-withdrawing effects and hydrophobicity, enhancing metabolic stability in drug design. The fluorine atom in 4-[(3-Fluorophenyl)methoxy]benzaldehyde offers moderate electronegativity without significantly altering steric bulk.
Halogen Substituents (Cl, Br)
- Chlorine and bromine in compounds like 4-Butoxy-3-chloro-5-methoxybenzaldehyde and 3-[(4-Bromophenyl)methoxy]benzaldehyde increase molecular weight and polarizability, influencing solubility and intermolecular interactions. These halogens are less reactive than fluorosulfonyloxy groups but participate in halogen bonding.
Biological Activity
Overview
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde is an organic compound notable for its unique chemical structure, which includes a fluorosulfonyl group attached to a benzaldehyde ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis, chemical biology, and drug discovery.
The fluorosulfonyl group in 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde acts as a potent electrophile, allowing the compound to interact with nucleophilic residues in proteins. These interactions can occur with amino acids such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to significant biological effects.
Key Reactions
- Oxidation : The compound can be oxidized to form sulfonyl fluorides.
- Reduction : Reduction reactions can modify the fluorosulfonyl group into other functional groups.
- Nucleophilic Substitution : The fluorosulfonyl group can be replaced by various nucleophiles.
- Photoredox Catalysis : It can participate in radical fluorosulfonylation of alkenes.
Antimicrobial Properties
Research indicates that related compounds in the methoxy-benzaldehyde series exhibit antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of hydroxyl groups and their positioning significantly enhances this activity .
Enzyme Interaction Studies
The compound serves as a reactive probe for studying enzyme mechanisms. Its ability to modify specific amino acid residues allows researchers to investigate protein interactions and enzyme activities .
Applications in Drug Discovery
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde is being explored for its potential in drug development. Its unique reactivity profile makes it a valuable intermediate for synthesizing complex organic molecules and pharmaceuticals. The compound's ability to selectively target biological molecules positions it as a candidate for developing new therapeutic agents .
Study 1: Antimicrobial Efficacy
A study on aromatic hydrazides derived from 4-hydroxy-3-methoxy-benzaldehyde demonstrated significant antimicrobial activity. The hydrazones exhibited higher efficacy than their hydrazide counterparts, indicating that structural modifications can enhance biological activity .
Study 2: Enzyme Mechanism Probing
In biochemical studies, 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde has been utilized to probe enzyme mechanisms by selectively modifying active site residues. This approach has provided insights into enzyme function and regulation, particularly in pathways involving nucleophilic attack by serine or cysteine residues .
Summary Table of Biological Activities
Q & A
Q. Q1: What are reliable synthetic routes for 4-[(fluorosulfonyl)oxy]-3-methoxy-benzaldehyde, and how can reaction yields be optimized?
Answer: The compound can be synthesized via electrophilic substitution on 3-methoxybenzaldehyde. A fluorosulfonyloxy group is introduced at the 4-position using fluorosulfonic acid or its derivatives under controlled conditions. Key steps include:
- Protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during sulfonation .
- Temperature control (0–5°C) to minimize decomposition of the fluorosulfonyl group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products like unreacted starting material or over-sulfonated derivatives .
Yield optimization requires careful stoichiometry (1.2–1.5 equiv. of fluorosulfonylating agent) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) for the aldehyde and S=O stretches (~1360, 1180 cm⁻¹) for the fluorosulfonyl group .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the exact mass (calculated: 274.02 g/mol) .
- X-ray Crystallography : Confirm stereoelectronic effects of the fluorosulfonyl group on the benzene ring geometry .
Advanced Reactivity and Mechanistic Studies
Q. Q3: How does the fluorosulfonyloxy group influence the electronic properties of the benzaldehyde core, and what implications does this have in nucleophilic substitution reactions?
Answer: The fluorosulfonyloxy group is a strong electron-withdrawing group (EWG), which:
- Activates the benzene ring toward electrophilic substitution at the para position relative to the methoxy group.
- Enhances leaving group ability in nucleophilic displacement (e.g., substitution with amines or thiols), as shown in analogues with bromine or nitro groups .
- Reduces electron density at the aldehyde , potentially slowing Schiff base formation unless stabilized by Lewis acids (e.g., ZnCl₂) .
Computational studies (DFT) can predict charge distribution and transition states for substitution reactions .
Q. Q4: What are common side reactions during derivatization of this compound, and how can they be mitigated?
Answer:
- Hydrolysis of the fluorosulfonyl group : Minimize exposure to moisture by using anhydrous solvents (e.g., THF, DCM) and molecular sieves .
- Aldehyde oxidation : Add antioxidants (e.g., BHT) or store under inert gas .
- Ring sulfonation over-substitution : Use milder reagents (e.g., pyridine-SO₃ complex) and monitor reaction progress via TLC .
Safety and Handling
Q. Q5: What safety precautions are critical when handling 4-[(fluorosulfonyl)oxy]-3-methoxy-benzaldehyde?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage : In airtight containers with desiccants (silica gel) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .
- Emergency Procedures : For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .
Application-Oriented Research
Q. Q6: How can this compound serve as a precursor for bioactive molecule synthesis?
Answer:
- Sulfonamide prodrugs : React with amines (e.g., aniline derivatives) to form sulfonamides, a common pharmacophore in enzyme inhibitors .
- Fluorescent probes : Conjugate the aldehyde with hydrazine-based fluorophores (e.g., dansyl hydrazine) for labeling applications .
- Polymer crosslinkers : Utilize the fluorosulfonyl group for covalent bonding with hydroxyl- or amine-functionalized polymers .
Q. Q7: What computational tools are recommended to model the reactivity of this compound in silico?
Answer:
- Gaussian or ORCA : For DFT calculations to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics (e.g., water vs. DMSO) .
- Docking Studies (AutoDock Vina) : Predict binding affinity with target proteins if used in drug discovery .
Troubleshooting Experimental Challenges
Q. Q8: How should researchers address inconsistent NMR data for this compound?
Answer:
- Check solvent purity : Residual protons in deuterated solvents (e.g., CDCl₃) can cause artifacts.
- Dynamic effects : Rotamers of the fluorosulfonyl group may split signals; use elevated temperatures (50°C) to coalesce peaks .
- Crystallographic validation : Compare experimental NMR with X-ray-derived chemical shifts to resolve ambiguities .
Environmental and Stability Considerations
Q. Q9: What are the environmental implications of releasing fluorosulfonyl-containing by-products?
Answer:
- Persistent fluorinated compounds : Fluorosulfonyl groups resist biodegradation; avoid aqueous waste discharge .
- Neutralization protocols : Treat waste with Ca(OH)₂ to precipitate sulfate ions before disposal .
- LC-MS monitoring : Detect trace residues in reaction mixtures to ensure compliance with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
